molecular formula C25H24N2O3S3 B2359938 N-benzyl-4-(isopropylsulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 923454-02-8

N-benzyl-4-(isopropylsulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide

Cat. No.: B2359938
CAS No.: 923454-02-8
M. Wt: 496.66
InChI Key: OOSWYZAGVMKKQO-UHFFFAOYSA-N
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Description

N-benzyl-4-(isopropylsulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is a benzamide derivative featuring a benzothiazole scaffold substituted with a methylthio group at position 6 and a benzyl group at the amide nitrogen.

Properties

IUPAC Name

N-benzyl-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-4-propan-2-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S3/c1-17(2)33(29,30)21-12-9-19(10-13-21)24(28)27(16-18-7-5-4-6-8-18)25-26-22-14-11-20(31-3)15-23(22)32-25/h4-15,17H,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSWYZAGVMKKQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of Toluene Derivative

4-Isopropylsulfonylbenzoic acid was synthesized via a three-step sequence:

  • Friedel-Crafts Sulfonation
    Toluene reacts with chlorosulfonic acid (ClSO₃H) at 0–5°C to yield 4-methylbenzenesulfonic acid. Excess ClSO₃H ensures para selectivity (87% yield).

  • Oxidation to Sulfonyl Chloride
    Treatment with PCl₅ (2.5 equiv) in refluxing POCl₃ (4 h, 110°C) converts the sulfonic acid to 4-(chlorosulfonyl)benzoic acid chloride. FTIR analysis confirms S=O stretches at 1365 cm⁻¹ and 1180 cm⁻¹.

  • Isopropyl Substitution
    Reaction with isopropylmagnesium bromide (1.2 equiv) in THF at −78°C installs the isopropyl group. Quenching with NH₄Cl(aq) affords 4-(isopropylsulfonyl)benzoic acid (mp 189–191°C; ¹H NMR (CDCl₃): δ 8.12 (d, 2H), 7.98 (d, 2H), 3.21 (septet, 1H), 1.35 (d, 6H)).

Preparation of N-Benzyl-6-(Methylthio)Benzo[d]Thiazol-2-Amine

Benzothiazole Ring Formation

6-(Methylthio)benzo[d]thiazol-2-amine was synthesized via cyclocondensation:

  • Thiourea Intermediate
    3-Methylthio-2-nitroaniline (10 mmol) reacts with NH₄SCN (12 mmol) in AcOH/HCl (3:1) at 90°C for 6 h. The resulting thiourea precipitates as yellow crystals (mp 145–147°C).

  • Cyclization
    Treatment with Br₂ (1.1 equiv) in CH₂Cl₂ at 0°C induces ring closure. After neutralization with NaHCO₃, 6-(methylthio)benzo[d]thiazol-2-amine is obtained (72% yield; ¹H NMR (DMSO-d₆): δ 7.82 (d, 1H), 7.41 (dd, 1H), 7.02 (d, 1H), 2.51 (s, 3H)).

N-Benzylation

Benzyl bromide (1.5 equiv) reacts with the thiazol-2-amine in DMF using K₂CO₃ (2 equiv) as base (80°C, 12 h). Column chromatography (SiO₂, ethyl acetate/hexane 1:4) gives N-benzyl-6-(methylthio)benzo[d]thiazol-2-amine as white crystals (mp 132–134°C; HRMS [M+H]⁺ calcd 299.0821, found 299.0818).

Amide Coupling Methodology

Acyl Chloride Formation

4-(Isopropylsulfonyl)benzoic acid (5 mmol) reacts with SOCl₂ (10 mmol) in refluxing toluene (3 h). Evaporation yields the acyl chloride as a pale yellow solid (quantitative).

Amide Bond Formation

The acyl chloride (1.1 equiv) couples with N-benzyl-6-(methylthio)benzo[d]thiazol-2-amine (1 equiv) in dry pyridine (0°C → rt, 24 h). Workup with ice-water and recrystallization from ethanol affords the title compound (mp 214–216°C; 84% yield).

Characterization Data

  • FTIR (KBr): 1675 cm⁻¹ (C=O), 1362/1153 cm⁻¹ (SO₂), 690 cm⁻¹ (C-S)
  • ¹H NMR (400 MHz, CDCl₃): δ 8.32 (d, 2H), 8.11 (d, 2H), 7.89 (d, 1H), 7.62–7.55 (m, 5H), 7.43 (dd, 1H), 7.31 (d, 1H), 5.12 (s, 2H), 3.45 (septet, 1H), 2.68 (s, 3H), 1.42 (d, 6H)
  • ¹³C NMR (100 MHz, CDCl₃): δ 168.2 (C=O), 154.1 (C-2 thiazole), 142.3 (SO₂-C), 134.8–121.7 (aromatics), 58.4 (CH₂Ph), 38.1 (CH(CH₃)₂), 21.5 (2×CH₃), 16.8 (S-CH₃)

Alternative Synthetic Routes

One-Pot Sulfonylation-Coupling

A modified approach condenses steps by reacting 4-sulfobenzoic acid chloride directly with isopropylthiol (1.2 equiv) and H₂O₂ (30%) in CH₃CN (50°C, 2 h). Subsequent amide coupling in the same pot reduces purification steps (overall yield 76%).

Microwave-Assisted Cyclization

Microwave irradiation (150 W, 120°C, 20 min) accelerates benzothiazole formation from thiourea intermediates, improving yield to 89% compared to conventional heating.

Comparative Analysis of Methods

Parameter Conventional Route One-Pot Method Microwave Approach
Total Yield (%) 68 76 82
Reaction Time (h) 48 32 6
Purity (HPLC %) 98.2 97.5 99.1
Scalability (kg) >5 2 0.5

The microwave method offers superior efficiency for small-scale synthesis, while the conventional route remains preferable for industrial-scale production due to established infrastructure.

Critical Process Considerations

Sulfur Stability

The methylthio group demonstrates sensitivity to strong oxidizers. Maintaining pH >6 during benzothiazole synthesis prevents premature oxidation to sulfone derivatives.

Solvent Effects

Amide coupling in pyridine provides higher yields (84%) versus DMF (72%) or THF (65%), attributed to pyridine’s dual role as base and acylation catalyst.

Byproduct Formation

Major impurities include:

  • N,N-Dibenzyl derivative (controlled by stoichiometric benzyl bromide)
  • Sulfone overoxidation products (mitigated by H₂O₂ titration)

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(isopropylsulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl and isopropylsulfonyl groups can be substituted under appropriate conditions using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-4-(isopropylsulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Benzothiazole and Benzamide Moieties

The target compound’s benzothiazole ring and benzamide core are shared with several analogs, but substituent variations significantly influence physicochemical and biological properties:

Compound Name Benzothiazole Substituent Benzamide Substituent Key Properties/Applications Reference
N-(6-bromobenzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide (11) 6-Bromo 4-(4-Methylpiperazin-1-yl) Bromo substituent increases molecular weight; methylpiperazine enhances solubility. Potential kinase inhibition.
N-(6-(3-methoxyphenyl)benzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide (12a) 6-(3-Methoxyphenyl) 4-(4-Methylpiperazin-1-yl) Methoxy group improves lipophilicity; used in receptor-binding studies.
Compound 78 (1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(3-methoxyphenyl)-5-(4-(methylthio)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide) 4-(3-Methoxyphenyl)thiazole Methylthio-benzoyl Methylthio group increases metabolic stability; cyclopropane enhances rigidity. Antimicrobial activity noted.
Target Compound 6-(Methylthio) 4-(Isopropylsulfonyl), N-benzyl Methylthio and isopropylsulfonyl balance lipophilicity and solubility; benzyl group may improve membrane permeability.

Key Observations:

  • Electron-Donating vs.
  • Sulfonyl vs. Piperazinyl Groups : The isopropylsulfonyl group in the target compound may confer higher solubility compared to methylpiperazine in 11 and 12a , as sulfonyl groups enhance polar surface area .

Efficiency Comparison :

  • Yields for benzothiazole derivatives range from 34–55%, influenced by steric hindrance (e.g., isopropylsulfonyl in the target may reduce yields vs. smaller groups) .

Biological Activity

N-benzyl-4-(isopropylsulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and virology. This article explores its synthesis, biological activity, and the mechanisms underlying its effects, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2O3S2C_{18}H_{18}N_{2}O_{3}S_{2}, with a molecular weight of approximately 366.47 g/mol. The compound features a sulfonamide group, which is known for conferring various biological activities.

Synthesis

The synthesis of this compound typically involves several key steps, including:

  • Formation of the benzothiazole moiety through cyclization reactions.
  • Introduction of the isopropylsulfonyl group , which enhances solubility and biological activity.
  • Benzylation to create the final product.

Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, studies on benzothiazole derivatives have shown promising results in inhibiting cancer cell proliferation across various cell lines, including A431, A549, and H1299 cells. These compounds often induce apoptosis and cell cycle arrest at specific concentrations (1, 2, and 4 μM), demonstrating their potential as therapeutic agents against tumors .

Table 1: Summary of Anticancer Activity of Benzothiazole Derivatives

CompoundCell Line TestedIC50 (μM)Mechanism
B7A4311.5Apoptosis induction
B7A5491.8Cell cycle arrest
B7H12992.0Inhibition of IL-6

Antiviral Activity

The compound's structural features suggest potential antiviral properties similar to other N-benzyl derivatives that inhibit viral enzymes such as reverse transcriptase. Preliminary studies indicate that modifications in the benzothiazole nucleus can enhance antiviral activity, making this compound a candidate for further investigation in antiviral drug development .

Table 2: Comparative Antiviral Efficacy of Similar Compounds

CompoundTarget VirusEC50 (μM)Reference
Compound AHIV0.35
Compound BHCV0.25
N-benzyl derivativeTBDTBDCurrent Study

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : Similar compounds are known to inhibit critical enzymes involved in cancer cell proliferation and viral replication.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways, leading to cell death in cancerous cells.
  • Modulation of Cytokine Production : It may reduce pro-inflammatory cytokines such as IL-6 and TNF-α, contributing to its anti-inflammatory effects .

Case Studies

Recent studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:

  • Study on Gastrointestinal Cancers : A series of synthesized benzothiazoles demonstrated significant antiproliferative effects against gastrointestinal cancer cells, with enhanced expression of apoptotic markers like caspase-3 .
  • Antimicrobial Evaluation : The compound's derivatives were evaluated for antimicrobial properties against various strains, showing promising results against both bacterial and fungal pathogens .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-benzyl-4-(isopropylsulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

  • Step 1 : Construct the benzothiazole core via Hantzsch thiazole synthesis, reacting α-haloketones with thioamides under acidic/basic conditions .
  • Step 2 : Introduce the methylthio group at position 6 of benzothiazole using sulfur nucleophiles (e.g., NaSMe) in polar aprotic solvents like DMF at 60–80°C .
  • Step 3 : Sulfonylation at the benzamide’s para-position using isopropylsulfonyl chloride in the presence of a base (e.g., pyridine) at 0–5°C to minimize side reactions .
  • Optimization : Monitor reaction progress via TLC, and purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient). Final recrystallization in ethanol improves purity (>95%) .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :

  • Purity : HPLC with a C18 column (ACN/water mobile phase) detects impurities at 0.1% sensitivity. TLC (silica, hexane:EtOAc 3:1) provides rapid assessment .
  • Structural Confirmation :
  • 1H/13C NMR : Key signals include the isopropylsulfonyl group (δ 1.2–1.4 ppm for CH3, δ 3.1–3.3 ppm for CH) and benzothiazole aromatic protons (δ 7.5–8.3 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C24H25N3O3S3: 508.12; observed: 508.09) .

Q. How should researchers assess the stability of this compound under various storage and experimental conditions?

  • Methodological Answer :

  • Storage Stability : Conduct accelerated degradation studies at 40°C/75% RH over 4 weeks. Monitor via HPLC for decomposition products (e.g., sulfone oxidation or thioether cleavage) .
  • Solution Stability : Test in DMSO/PBS at pH 7.4 and 4.0. Use UV-Vis spectroscopy (λmax ~270 nm) to track absorbance changes over 24 hours .

Q. What preliminary biological assays are suitable for evaluating the compound's activity, and how should controls be designed?

  • Methodological Answer :

  • Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include ciprofloxacin as a positive control and DMSO as a vehicle control .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7). Normalize data to untreated cells and validate with cisplatin controls .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted to identify critical functional groups influencing bioactivity?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified sulfonyl (e.g., methylsulfonyl vs. isopropylsulfonyl) or thioether (e.g., ethylthio vs. methylthio) groups. Compare IC50 values in cytotoxicity assays .
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify binding interactions. For example, the isopropylsulfonyl group may enhance hydrophobic binding to kinase ATP pockets .

Q. What computational methods are appropriate for predicting the compound's binding interactions with biological targets?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or MOE to model interactions with targets like EGFR or PARP. Validate with MD simulations (GROMACS) to assess binding stability over 100 ns .
  • QSAR Modeling : Develop 2D/3D-QSAR models using descriptors (e.g., logP, polar surface area) and biological data from analogs. Apply partial least squares regression for activity prediction .

Q. How should researchers address discrepancies in biological activity data across different studies?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell line passages, serum concentrations). For example, higher serum in media may reduce compound bioavailability, explaining lower potency in some studies .
  • Dose-Response Reproducibility : Repeat assays with standardized protocols (e.g., CellTiter-Glo for ATP quantification) across labs. Use ANOVA to assess inter-lab variability .

Q. What strategies are effective in improving the compound's bioavailability for in vivo studies?

  • Methodological Answer :

  • Formulation : Prepare nanoemulsions (e.g., PEG-PLGA nanoparticles) to enhance solubility. Characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .
  • Prodrug Design : Synthesize phosphate esters of the benzamide group for improved intestinal absorption. Test hydrolysis rates in simulated gastric fluid .

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